4-Fluoro-3,4'-bis-trifluoromethyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where 4-fluorobenzotrifluoride reacts with biphenyl derivatives under specific conditions . Another approach involves the use of radical trifluoromethylation, which has gained popularity due to its efficiency in introducing trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques is crucial in industrial settings to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,4’-bis-trifluoromethyl-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects, making the compound valuable in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)biphenyl: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluorobenzotrifluoride: Contains a single benzene ring with fluorine and trifluoromethyl groups.
2,2’-Bis(trifluoromethyl)biphenyl: Another biphenyl derivative with trifluoromethyl groups at different positions.
Uniqueness
This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H7F7 |
---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
1-fluoro-2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H7F7/c15-12-6-3-9(7-11(12)14(19,20)21)8-1-4-10(5-2-8)13(16,17)18/h1-7H |
InChI Key |
GANZGARSDVDIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.